D-Erythronolactone

Descripción general

Descripción

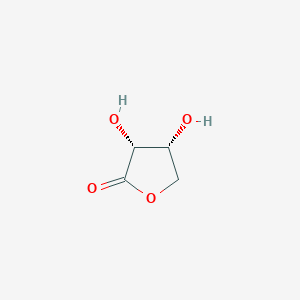

D-Erythronolactone (CAS: 15667-21-7) is a cyclic monosaccharide derived from D-erythrose, with the molecular formula C₄H₆O₄ and a molecular weight of 118.09 g/mol . It is a chiral compound with the (3R,4R)-configuration, widely used as a precursor in organic synthesis and biochemical research.

Mecanismo De Acción

Target of Action

D-Erythronolactone, also known as (3R,4R)-3,4-Dihydroxydihydrofuran-2(3H)-one or d-erythrono-1,4-lactone, is a chiral synthon used for the synthesis of certain natural products . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.

Mode of Action

The mode of action of this compound involves its use as a building unit in the synthesis of both enantiomers of epi-muricatacin . The reaction sequence for the introduction of the two different side chains is exchangeable, allowing for the synthesis of both enantiomers of the target molecule from one chiral precursor .

Biochemical Pathways

It’s known that this compound is used in the synthesis of certain natural products , which suggests it may play a role in various biochemical pathways related to these compounds.

Result of Action

Its role in the synthesis of both enantiomers of epi-muricatacin suggests it may have significant effects at the molecular level .

Actividad Biológica

D-Erythronolactone, also known as erythrono-1,4-lactone, is a chiral synthetic compound that plays a significant role in organic synthesis and has potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a gamma-butyrolactone, characterized by a five-membered ring containing four carbon atoms and one oxygen atom. Its molecular formula is CHO, and it exists primarily in a dihydrofuran-2-one form with two hydroxyl groups at the 3 and 4 positions. This unique structure allows it to function effectively as a chiral synthon in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Solubility | Highly soluble in water |

| pKa | Weakly acidic |

Role in Synthesis of Natural Products

This compound serves as a crucial building block for synthesizing various natural products, including the enantiomers of epi-muricatacin, which exhibit significant biological activity. The compound's ability to produce different stereoisomers enhances its utility in asymmetric synthesis, making it invaluable in medicinal chemistry.

Case Studies on Biological Applications

-

Synthesis of 4-Phospho-D-Erythronate

A study reported the synthesis of 4-phospho-D-erythronate from this compound in five steps, yielding approximately 22%. This compound is an important intermediate in the biosynthesis of pyridoxal 5'-phosphate, which is vital for various enzymatic reactions in bacteria . The synthesis pathway illustrates the utility of this compound as a precursor for biologically relevant compounds. -

Trypanocidal Activity

Research has shown that certain prodrugs derived from this compound exhibit selective activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds demonstrated significant selectivity, showing no appreciable cytotoxicity against mammalian cell lines (HEK293T), indicating their potential as therapeutic agents . The study highlights the importance of this compound derivatives in developing targeted treatments for parasitic infections.

The biological activity of this compound is largely attributed to its role in synthesizing other biologically active compounds. Its mechanism involves:

- Acting as a chiral building block in synthetic pathways.

- Participating in biochemical pathways that lead to the formation of crucial metabolites.

The compound's stereochemistry significantly influences its reactivity and selectivity in synthetic reactions, which can lead to diverse biological activities depending on the resulting products .

Aplicaciones Científicas De Investigación

Synthesis of 4-Phospho-D-Erythronate

One of the notable applications of D-erythronolactone is its use as a precursor for synthesizing 4-phospho-D-erythronate, an important intermediate in the biosynthesis of pyridoxal 5′-phosphate. This compound plays a critical role in various enzymatic reactions within bacteria.

Synthesis Route:

- This compound is converted to 4-phospho-D-erythronate through a five-step synthetic pathway.

- The overall yield achieved from this compound is approximately 22% .

Role in Enzyme Studies

The availability of 4-phospho-D-erythronate synthesized from this compound has facilitated mechanistic studies of enzymes such as PdxB and PdxR in Escherichia coli. These studies are essential for understanding the enzyme's function and its interactions with substrates .

| Compound | Role | Yield (%) |

|---|---|---|

| 4-Phospho-D-Erythronate | Intermediate in pyridoxal 5′-phosphate synthesis | 22 |

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is utilized in the synthesis of various active pharmaceutical ingredients due to its ability to undergo specific chemical transformations that yield desirable compounds.

Case Study: Continuous Processing

- A study evaluated the environmental performance of batch versus continuous processing methods for synthesizing 4-D-erythronolactone.

- Continuous processing demonstrated reduced solvent use and improved production efficiency .

| Processing Method | Solvent Use | Production Efficiency |

|---|---|---|

| Batch Processing | High | Moderate |

| Continuous Processing | Low | High |

Enzymatic Hydrolysis

This compound serves as a substrate for various enzymes, including lactonases, which hydrolyze lactones into their corresponding acids. This enzymatic activity is crucial for biotechnological applications where specific compounds are required.

Case Studies on Enzyme Activity

In a study involving Burkholderia multivorans, several lactones were hydrolyzed, including this compound. The enzyme exhibited high catalytic activity, making it a potential candidate for biocatalytic processes in organic synthesis .

| Enzyme | Substrate | Activity (k_cat) |

|---|---|---|

| Lactonase from B. multivorans | This compound | High |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for D-Erythronolactone, and how do reaction conditions influence yield?

this compound can be synthesized via two primary methods: (1) oxidation of L-sodium ascorbate (87% yield) or (2) from D-isoascorbic acid. Reaction parameters such as temperature, catalyst selection, and solvent polarity critically affect stereochemical outcomes and efficiency. For instance, sodium periodate-mediated oxidation of ascorbate derivatives ensures regioselective lactonization .

Q. What standard analytical techniques are used to confirm the identity and purity of this compound?

Key techniques include:

- NMR spectroscopy : To verify stereochemistry (e.g., H and C NMR for distinguishing (3R,4R) configuration).

- HPLC : For purity assessment, with mobile phase optimization to resolve degradation products.

- Melting point analysis : Reported mp 99–102°C (consistent with CAS 15667-21-7) .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Document precise stoichiometry, solvent drying methods, and reaction timelines. For example, moisture-sensitive steps require inert atmospheres (e.g., nitrogen), and yields should be cross-validated using independent characterization methods (e.g., IR spectroscopy for lactone C=O stretch at ~1770 cm) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during this compound characterization?

Discrepancies (e.g., unexpected NMR splitting patterns) may arise from tautomerism or impurities. Mitigation steps:

- Multi-dimensional NMR (e.g., HSQC, COSY) to assign proton-carbon correlations.

- Isotopic labeling : Track oxygen exchange in aqueous conditions.

- Comparative analysis : Benchmark against literature data (e.g., CAS 15667-21-7’s documented C shifts) .

Q. How does this compound serve as a chiral building block in stereoselective total synthesis?

Its (3R,4R) configuration enables asymmetric induction in epoxide rearrangements and cross-coupling reactions. For example, in the synthesis of polyene natural products, this compound-derived intermediates undergo Takai olefination to install (E)-alkene motifs with >95% enantiomeric excess .

Q. What statistical approaches are recommended for analyzing this compound’s thermodynamic stability in solvent systems?

Use multivariate regression to model solvent polarity, temperature, and lactone ring strain. Experimental data (e.g., Gibbs free energy from DSC) should be paired with computational simulations (DFT calculations) to predict stability under varying conditions .

Q. How can interdisciplinary methodologies enhance this compound’s application in glycobiology studies?

Combine synthetic chemistry (e.g., glycosylation using thioglycoside donors) with enzymatic assays (e.g., lactone hydrolase activity profiling) to explore its role in carbohydrate metabolism. Cross-disciplinary collaboration ensures robust validation of biological activity .

Q. Methodological Guidelines

- Data Reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility. Include raw spectral data in supplementary materials .

- Ethical Replication : Share synthetic protocols via open-access platforms (e.g., protocols.io ) to address reproducibility crises in organic chemistry .

Comparación Con Compuestos Similares

Physical and Chemical Properties

- Melting Point : Discrepancies exist between sources: 103°C (crystalline powder, ≥98% purity) and 162–163°C (reported in synthetic studies) . This variation may arise from differences in purity or crystalline forms.

- Solubility : Highly polar, with 674 mg/mL solubility in water at 25°C .

- Optical Rotation : [α]²⁵D = −72.8° (H₂O, c = 0.498) .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Key Research Findings

Industrial Relevance

- Food Industry: Gluconic lactone is widely used as a preservative, while D-Erythronolactone remains experimental for food applications .

- Pharmaceuticals: this compound derivatives are explored for diabetes and cancer therapy due to collagen-stimulating and antioxidant effects .

Propiedades

IUPAC Name |

(3R,4R)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935493 | |

| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erythrono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15667-21-7, 17675-99-9 | |

| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythrono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.